Auristatin F - 163768-50-1

Auristatin F

Catalog Number: EVT-260762
CAS Number: 163768-50-1
Molecular Formula: C40H67N5O8
Molecular Weight: 746.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Auristatin F is a potent synthetic analogue of dolastatin 10, a natural product derived from the sea hare Dolabella auricularia. [] It belongs to the auristatin family, a class of peptides known for their potent antimitotic activity. [] Auristatins are primarily investigated for their applications in targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs). [] Auristatin F distinguishes itself from other auristatins, such as monomethyl auristatin E (MMAE), by the presence of a phenylalanine residue at its C-terminus. [] This difference significantly impacts its cell permeability and metabolic fate, making it a subject of intense research for improving ADC efficacy and safety. [, ]

Future Directions
  • Linker Technology: Continued research on novel linker technologies that provide greater control over drug release, stability, and pharmacokinetic properties is crucial. [, , ]
  • Multi-Drug ADCs: Exploring the feasibility of creating ADCs with multiple payloads, including auristatin F in combination with other cytotoxic agents, to enhance efficacy and overcome drug resistance, is an exciting area of research. [, ]
  • Personalized Medicine: Investigating the use of auristatin F in ADCs tailored for specific patient populations, based on their tumor characteristics and biomarkers, could lead to more personalized and effective cancer therapies. [, ]
  • Bystander Effect: Further elucidating the bystander effect of auristatin F and its metabolites, and developing strategies to modulate it for optimal therapeutic benefit, remains an area of active investigation. [, ]

Auristatin F-hydroxypropylamide (AF-HPA)

Compound Description: Auristatin F-hydroxypropylamide (AF-HPA) is a cell-permeable, antimitotic auristatin that serves as a prodrug to Auristatin F (AF). [, , , , , ] Upon internalization into tumor cells, AF-HPA is slowly metabolized to the highly potent auristatin F (AF), a less cell-permeable compound. [, , ] This controlled conversion and trapping of AF within tumor cells results in a controlled bystander effect, enhancing efficacy while mitigating off-target toxicity. [, , , ] AF-HPA displays high stability in systemic circulation, evidenced by the significantly lower exposure to free AF-HPA and its metabolites compared to the antibody-conjugated form. []

Relevance: AF-HPA is a prodrug of Auristatin F designed to enhance its therapeutic window by controlling its bystander effect. While both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, the controlled release of AF from AF-HPA through intracellular metabolism improves its tumor-killing capacity while reducing potential toxicity to healthy tissues. [, , , ]

Monomethyl Auristatin E (MMAE)

Compound Description: Monomethyl Auristatin E (MMAE) is a highly potent, synthetic antimitotic agent that belongs to the auristatin family. [, , ] Similar to Auristatin F, MMAE exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization, ultimately leading to cell cycle arrest and apoptosis. [, ] MMAE is the active payload in the FDA-approved antibody-drug conjugate, brentuximab vedotin (Adcetris), indicated for Hodgkin lymphoma and anaplastic large cell lymphoma. [, , ]

Relevance: MMAE is a structurally related compound to Auristatin F, both belonging to the auristatin family and sharing a similar mechanism of action through tubulin polymerization inhibition. [, , , ] They differ slightly in their structures, and their potencies and pharmacokinetic properties can vary depending on the linker technology and conjugation strategies employed in ADC development. [, ]

Relevance: MMAF is a close structural analogue of Auristatin F, both belonging to the auristatin family and sharing the same mechanism of action. [, ] The key difference between them lies in the C-terminal phenylalanine residue of MMAF, which alters its membrane permeability and, consequently, its bystander effect and suitability for different linker technologies. [, ] Despite these differences, both compounds are highly potent cytotoxic agents employed in ADC development. [, , , ]

Compound Description: Researchers have explored modifying the C-terminal amino acid of auristatins, specifically replacing the phenylalanine in MMAF with methionine or tryptophan, to enhance the therapeutic index of ADCs. [] These modifications aim to modulate the drug's cellular uptake and release kinetics, thereby improving its efficacy and safety profile. []

Relevance: These modified auristatins are structurally related to Auristatin F and MMAF, differing in the C-terminal amino acid. [] This subtle structural variation significantly impacts the ADC's potency, activity, and tolerability, highlighting the critical role of the C-terminal peptide sequence in auristatin-based ADC design. []

PNU-159682

Compound Description: PNU-159682 is a potent DNA crosslinking agent that induces S-phase cell cycle arrest. [] Researchers have explored combining PNU-159682 with MMAF in a dual-drug ADC strategy, aiming to enhance antitumor activity and overcome drug resistance. []

Relevance: While structurally unrelated to Auristatin F, PNU-159682 represents a distinct class of cytotoxic agents with a different mechanism of action. [] Combining PNU-159682 with MMAF in a dual-drug ADC leverages their distinct mechanisms to potentially improve therapeutic outcomes. []

Overview

Monomethyl auristatin F is a potent cytotoxic agent derived from the natural product dolastatin 10, which is isolated from the sea hare Dolabella auricularia. It is primarily recognized for its application in antibody-drug conjugates, where it serves as an effective payload due to its ability to inhibit cell division by targeting tubulin. Monomethyl auristatin F is classified as an anti-mitotic agent, specifically functioning as an anti-tubulin compound that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Source and Classification

Monomethyl auristatin F is synthesized from dolastatin 10 and belongs to the auristatin family of compounds. This family includes other derivatives such as monomethyl auristatin E, which are utilized in various therapeutic contexts, particularly in the development of antibody-drug conjugates. These conjugates are designed to selectively deliver cytotoxic agents to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of monomethyl auristatin F involves several key steps:

  1. Starting Material: The synthesis typically begins with dolastatin 10 or its derivatives.
  2. Chemical Modifications: Key modifications include methylation at specific amino groups and the introduction of a phenylpropanoic acid moiety at the C-terminus.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

The synthetic route aims to enhance the compound's solubility and stability while retaining its cytotoxic properties. Various studies have focused on optimizing these synthetic pathways to improve yield and reduce by-products .

Molecular Structure Analysis

Structure and Data

Monomethyl auristatin F has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula: C39H65N5O8
  • Molecular Weight: 731.96 g/mol
  • CAS Number: 141205-32-5

The structure features a core peptide backbone with specific modifications that enhance its binding affinity to tubulin. The presence of a charged C-terminal phenylalanine residue distinguishes it from other derivatives like monomethyl auristatin E, which affects its cytotoxic potency .

Chemical Reactions Analysis

Reactions and Technical Details

Monomethyl auristatin F primarily undergoes reactions related to its interaction with tubulin:

  1. Binding to Tubulin: The compound binds to the β-tubulin subunit of microtubules, inhibiting their polymerization.
  2. Cellular Uptake: Once inside the target cells, the compound can be released from antibody-drug conjugates through enzymatic cleavage by proteases, such as cathepsins.

These reactions are critical for its mechanism of action, allowing for selective targeting of cancerous cells while sparing healthy tissues .

Mechanism of Action

Process and Data

Monomethyl auristatin F exerts its cytotoxic effect through a well-defined mechanism:

  1. Inhibition of Microtubule Polymerization: By binding to tubulin, monomethyl auristatin F prevents the assembly of microtubules, which are essential for mitosis.
  2. Induction of Apoptosis: The disruption of microtubule dynamics triggers signaling pathways that lead to programmed cell death.

Research indicates that this mechanism is particularly effective in cells expressing specific tumor markers targeted by antibody-drug conjugates, enhancing selectivity and reducing off-target effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monomethyl auristatin F exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (up to 20 mM), which facilitates its use in biological assays.
  • Stability: The compound's stability is influenced by its conformation; it exists predominantly in a trans-isomer form that is biologically active.
  • Toxicity Profile: While highly effective as a cytotoxic agent, monomethyl auristatin F is also highly toxic when administered alone, necessitating its use in conjugated forms .
Applications

Scientific Uses

Monomethyl auristatin F is primarily utilized in the development of antibody-drug conjugates aimed at treating various cancers. Its applications include:

  1. Therapeutic Development: Used in clinical trials for various malignancies due to its potent anti-tumor activity.
  2. Research Applications: Investigated for structure-activity relationship studies to optimize efficacy and reduce toxicity through modifications in its molecular structure.

This compound represents a significant advancement in targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxicity of auristatins .

Properties

CAS Number

163768-50-1

Product Name

Auristatin F

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C40H67N5O8

Molecular Weight

746.0 g/mol

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1

InChI Key

LGNCNVVZCUVPOT-FUVGGWJZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Auristatin F

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.